molecular formula C17H19NO4S B2516364 4-{[(3,4-Dimethylphenyl)(methylsulfonyl)amino]methyl}benzoic acid CAS No. 359020-78-3

4-{[(3,4-Dimethylphenyl)(methylsulfonyl)amino]methyl}benzoic acid

Cat. No.: B2516364
CAS No.: 359020-78-3
M. Wt: 333.4
InChI Key: GBYMWEGSJQOEAX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-{[(3,4-Dimethylphenyl)(methylsulfonyl)amino]methyl}benzoic acid is a useful research compound. Its molecular formula is C17H19NO4S and its molecular weight is 333.4. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

  • A study by Yin (2002) presents a convenient preparation method for 4-(methylsulfonyl)benzoic acid, a derivative related to the compound . This method emphasizes cost reduction and environmental protection, making it suitable for large-scale production (Yin, 2002).
  • Research by Rublova et al. (2017) focuses on the synthesis and structural characterization of sterically hindered isomeric forms of dimethyl[methyl(phenylsulfonyl)amino]benzenesulfonyl chloride, which shares a similar chemical structure with the compound of interest. This study includes detailed crystal and molecular-electronic structure analysis (Rublova et al., 2017).

Potential Therapeutic Applications

  • Baumgarth et al. (1997) explored the use of similar compounds in the development of Na+/H+ antiporter inhibitors, which have potential therapeutic applications in treating acute myocardial infarction (Baumgarth et al., 1997).
  • Naganawa et al. (2006) discovered that derivatives of 4-({2-[Isobutyl(phenylsulfonyl)amino]-5-(trifluoromethyl)phenoxy}methyl)benzoic acid act as functional PGE2 antagonists selective for the EP1 receptor subtype, suggesting potential applications in medical treatments (Naganawa et al., 2006).

Spectroscopic and Structural Applications

  • Cunha et al. (2014) investigated mefenamic acid (2-[(2,3-(dimethylphenyl)amino]benzoic acid) polymorphs using vibrational (IR and Raman) and solid-state NMR spectroscopies. This study provides insight into the structural and morphological characterization of compounds with similar chemical structures (Cunha et al., 2014).

Pharmaceutical and Chemical Synthesis

  • Dineshkumar and Thirunarayanan (2019) synthesized 4-(substituted phenylsulfonamido)benzoic acids, demonstrating potential antimicrobial activities, which could be relevant for pharmaceutical applications (Dineshkumar & Thirunarayanan, 2019).
  • Li et al. (2006) developed hyperbranched polybenzimidazoles using an AB2 monomer containing four amino groups and one carboxylic group, showcasing applications in polymer chemistry (Li et al., 2006).

Safety and Hazards

The compound is intended for research use only and is not intended for diagnostic or therapeutic use . Specific safety and hazard information is not provided in the search results.

Properties

IUPAC Name

4-[(3,4-dimethyl-N-methylsulfonylanilino)methyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO4S/c1-12-4-9-16(10-13(12)2)18(23(3,21)22)11-14-5-7-15(8-6-14)17(19)20/h4-10H,11H2,1-3H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBYMWEGSJQOEAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N(CC2=CC=C(C=C2)C(=O)O)S(=O)(=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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